N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a heterocyclic compound featuring two distinct pharmacophores: a benzimidazole moiety and a benzotriazinone group connected via a propyl-butanamide linker. The benzimidazole unit, a bicyclic structure with two nitrogen atoms, is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The benzotriazinone group, a triazinyl derivative with a ketone functionality, is associated with diverse biological activities, including enzyme inhibition and pesticidal properties .
Properties
Molecular Formula |
C21H22N6O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H22N6O2/c28-20(22-13-5-11-19-23-17-9-3-4-10-18(17)24-19)12-6-14-27-21(29)15-7-1-2-8-16(15)25-26-27/h1-4,7-10H,5-6,11-14H2,(H,22,28)(H,23,24) |
InChI Key |
JVJGTUGFPITGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and benzotriazine intermediates separately, followed by their coupling through a series of condensation and substitution reactions.
Benzimidazole Synthesis: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Benzotriazine Synthesis: The benzotriazine ring can be formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or esters.
Coupling Reaction: The final step involves the coupling of the benzimidazole and benzotriazine intermediates through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzimidazole or benzotriazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological activities could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and benzotriazine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Synthetic Routes: The target compound likely shares a benzotriazinone synthesis pathway with ’s derivatives (via isatin oxidation and diazotization) but diverges in the coupling step, where benzimidazole-propylamine replaces alkyl/aniline amines . Azinphos-methyl () utilizes a phosphorodithioate esterification step, highlighting the benzotriazinone’s versatility in agrochemical design .
Biological Relevance: Benzotriazinone-carboxamides () and benzotriazole-azetidinecarboxamides () demonstrate antimicrobial activity, suggesting the target compound may share similar applications . The benzimidazole moiety, prevalent in antiviral and anticancer agents, could enhance the target compound’s interaction with biological targets compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
